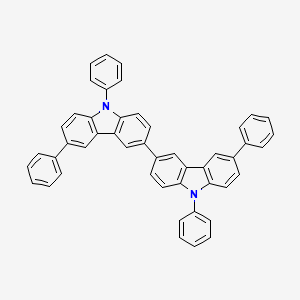
6,6',9,9'-Tetraphenyl-9H,9'H-3,3'-bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C48H32N2 It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of four phenyl groups attached to the nitrogen atoms of the carbazole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole typically involves the following steps:
Formation of Carbazole Units: The initial step involves the synthesis of carbazole units through cyclization reactions of suitable precursors.
Phenylation: The carbazole units are then subjected to phenylation reactions to introduce phenyl groups at the nitrogen atoms. This can be achieved using reagents such as phenylboronic acid and palladium catalysts under Suzuki coupling conditions.
Coupling of Carbazole Units: The final step involves the coupling of two phenylated carbazole units to form the bicarbazole structure. This can be achieved through oxidative coupling reactions using oxidizing agents such as ferric chloride.
Industrial Production Methods
Industrial production of 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent charge-transport properties.
Photovoltaics: The compound is employed in organic photovoltaic cells as an electron donor material, enhancing the efficiency of light absorption and charge separation.
Sensors: Its photoluminescent properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: The compound’s ability to interact with biological molecules is explored in studies related to drug delivery and bioimaging.
Mechanism of Action
The mechanism by which 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole exerts its effects is primarily through its electronic properties. The compound can participate in charge transfer processes, making it an effective material for electronic and photonic applications. Its interaction with molecular targets involves π-π stacking interactions and hydrogen bonding, which facilitate its incorporation into various devices and systems.
Comparison with Similar Compounds
Similar Compounds
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Similar structure but with two phenyl groups instead of four.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of phenyl groups.
9,9’-Bicarbazole-3,3’,6,6’-tetracarboxylic acid: Contains carboxylic acid groups.
Uniqueness
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole is unique due to the presence of four phenyl groups, which enhance its electronic properties and make it more suitable for applications in organic electronics and photonics compared to its analogs.
Properties
Molecular Formula |
C48H32N2 |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
3-(6,9-diphenylcarbazol-3-yl)-6,9-diphenylcarbazole |
InChI |
InChI=1S/C48H32N2/c1-5-13-33(14-6-1)35-21-25-45-41(29-35)43-31-37(23-27-47(43)49(45)39-17-9-3-10-18-39)38-24-28-48-44(32-38)42-30-36(34-15-7-2-8-16-34)22-26-46(42)50(48)40-19-11-4-12-20-40/h1-32H |
InChI Key |
UKPHFQRFGUFTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC6=C(C=C5)N(C7=C6C=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















